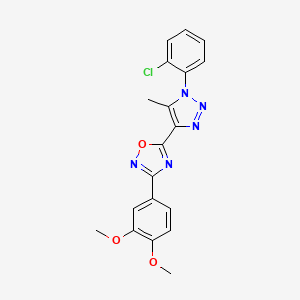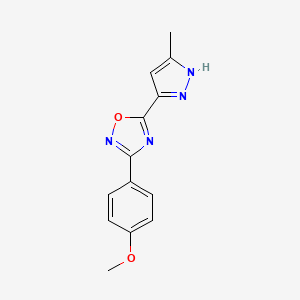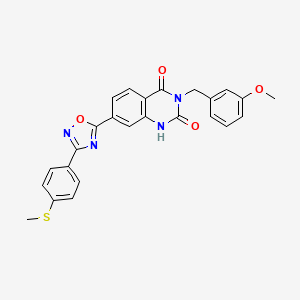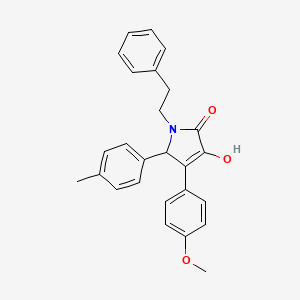
5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
The synthesis of 5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves multi-step reactions. The synthetic route often starts with the preparation of the triazole and oxadiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole or oxadiazole rings, leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where substituents like halogens or alkyl groups are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
When compared to similar compounds, 5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole stands out due to its unique combination of triazole and oxadiazole rings. Similar compounds include other triazole or oxadiazole derivatives, which may share some chemical properties but differ in their specific substituents and resulting biological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C19H16ClN5O3 |
|---|---|
分子量 |
397.8 g/mol |
IUPAC名 |
5-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H16ClN5O3/c1-11-17(22-24-25(11)14-7-5-4-6-13(14)20)19-21-18(23-28-19)12-8-9-15(26-2)16(10-12)27-3/h4-10H,1-3H3 |
InChIキー |
UFCROPZLHBBDMV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11269828.png)
![N-(3-Methyl-1-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)-2-(trifluoromethyl)benzamide](/img/structure/B11269829.png)
![4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine](/img/structure/B11269834.png)
![Methyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-amido}benzoate](/img/structure/B11269842.png)
![7-(3-bromophenyl)-2-[(2,4-dimethylbenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11269852.png)
![N-(4-chlorobenzyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11269854.png)


![N-benzyl-3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B11269887.png)
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11269892.png)
![1-(3-Chloro-4-methoxyphenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B11269895.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B11269897.png)

![N-benzyl-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11269901.png)
